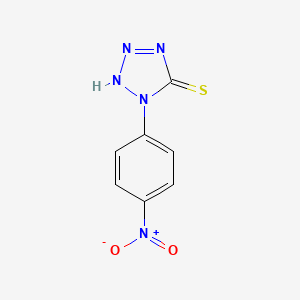

1-(4-nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione

Overview

Description

1-(4-Nitrophenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles It is characterized by the presence of a tetrazole ring substituted with a nitrophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and sodium azide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of 1-(4-Nitrophenyl)-1H-tetrazole-5-thiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield. The purification steps may include additional techniques such as distillation and solvent extraction to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The tetrazole ring can interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)-1H-tetrazole-5-amine: Similar structure but with an amino group instead of a thiol group.

1-(4-Nitrophenyl)-1H-tetrazole-5-methanol: Contains a hydroxyl group instead of a thiol group.

1-(4-Nitrophenyl)-1H-tetrazole-5-carboxylic acid: Features a carboxyl group instead of a thiol group.

Biological Activity

1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione, with the CAS number 14210-45-8, is an organic compound characterized by a unique tetrazole ring structure. This compound features a nitrophenyl group and a thione functional group, which contribute to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 223.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O₂S |

| Molecular Weight | 223.21 g/mol |

| Density | 1.75 g/cm³ |

| Boiling Point | 357.4 °C |

| Flash Point | 169.9 °C |

The presence of the nitrophenyl group enhances the compound's chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and agriculture .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Studies demonstrate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Enzyme Inhibition

Molecular docking studies have suggested that this compound interacts effectively with various enzymes and receptors. This interaction may lead to inhibition of specific pathways involved in disease progression, such as those related to cancer and inflammation .

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of several tetrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Research : In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased levels of early apoptotic markers, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and sodium azide under basic conditions. This method allows for high yields and purity through recrystallization or column chromatography .

Applications

This compound has several applications in:

- Pharmaceuticals : As a potential drug candidate due to its bioactive properties.

- Agriculture : Investigated for use as a pesticide or herbicide due to its biological activity against pathogens.

- Coordination Chemistry : Used as a ligand in metal coordination complexes, enhancing its utility in materials science.

Properties

IUPAC Name |

1-(4-nitrophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2S/c13-12(14)6-3-1-5(2-4-6)11-7(15)8-9-10-11/h1-4H,(H,8,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULJXMCAQUUEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398568 | |

| Record name | 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-45-8 | |

| Record name | 1,2-Dihydro-1-(4-nitrophenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.